molecular formula C12H18N2O2 B2576241 Tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1374658-94-2

Tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B2576241
CAS No.: 1374658-94-2
M. Wt: 222.288
InChI Key: YVUMMKZOFGYPLS-UHFFFAOYSA-N
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Description

“tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate” is a compound with the molecular formula C11H17NO3 . It’s a solid substance with a molecular weight of 211.26 . It’s used as a reagent for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .


Synthesis Analysis

Two efficient and scalable synthetic routes to this previously unknown bifunctional compound have been described . These routes provide a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .


Molecular Structure Analysis

The molecular structure of this compound includes an azaspiro[3.3]heptane ring, which is a seven-membered ring with one nitrogen atom .


Chemical Reactions Analysis

This compound is used in the synthesis of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Modification

The scientific research on "Tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate" is primarily focused on its synthesis and potential as a chemical scaffold for further modification. Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, highlighting its utility for selective derivations on the azetidine and cyclobutane rings. This synthesis provides a convenient entry point to novel compounds, expanding the chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Drug Design and Biochemistry Applications

Radchenko et al. (2010) explored the synthesis of 2-azaspiro[3.3]heptane-derived amino acids, including ornithine and GABA analogues. The synthesis involved constructing four-membered rings in the spirocyclic scaffold, contributing to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Enantioselective Synthesis for Antiviral Applications

López et al. (2020) reported an enantioselective approach to 4-substituted proline scaffolds, synthesizing (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir. This work underscores the significance of spirocyclic compounds in the development of pharmaceuticals (López et al., 2020).

Advanced Chemical Transformations

Molchanov and Tran (2013) achieved regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, producing substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This method highlights the potential of spirocyclic compounds in constructing complex molecular architectures through 1,3-dipolar cycloaddition reactions (Molchanov & Tran, 2013).

NMR Spectroscopy in Structural Analysis

Jakubowska et al. (2013) utilized NMR spectroscopy to assign the absolute configurations of spirocyclic compounds, providing insights into the stereochemistry of such molecules. This research demonstrates the application of NMR spectroscopy in detailed structural analysis, essential for the development of spirocyclic-based pharmaceuticals (Jakubowska et al., 2013).

Mechanism of Action

While the specific mechanism of action for this compound isn’t available, it’s known to be used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and should be avoided during pregnancy/while nursing .

Future Directions

Given its use in the synthesis of pharmaceuticals and other compounds, research into the properties and potential applications of this compound is likely to continue .

Properties

IUPAC Name

tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)4-9(5-12)6-13/h9H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUMMKZOFGYPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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